Dodecyldimethyltetradecylammonium bromide

Description

Contextualizing Quaternary Ammonium (B1175870) Compounds in Modern Chemistry

Quaternary ammonium compounds (QACs) are a diverse class of organic salts with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups and X⁻ is a halide or other anion. americanchemicalsuppliers.com These compounds are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge, regardless of the solution's pH. americanchemicalsuppliers.com This permanent cationic nature is a defining feature that drives many of their applications.

First discovered in the early 20th century, QACs have become ubiquitous in both industrial and household applications. They are widely utilized as disinfectants, surfactants, fabric softeners, and antistatic agents. americanchemicalsuppliers.com Their ability to disrupt the cell membranes of microorganisms underpins their efficacy as antimicrobial agents against a broad spectrum of bacteria, fungi, and enveloped viruses. americanchemicalsuppliers.com In the realm of materials science, QACs are employed as phase transfer catalysts, facilitating reactions between reactants in immiscible phases.

The versatility of QACs stems from the ability to tune their properties by modifying the length and nature of the alkyl chains attached to the nitrogen atom. This allows for the synthesis of a vast array of QACs with tailored functionalities, from the short-chain tetramethylammonium (B1211777) chloride to the long-chain variants like dodecyldimethyltetradecylammonium bromide.

Academic Significance of Long-Chain Alkylammonium Bromides in Research

Long-chain alkylammonium bromides, a subgroup of QACs, have garnered considerable attention in academic research due to their pronounced amphiphilic nature. These molecules possess a hydrophilic "head" (the cationic ammonium group) and a hydrophobic "tail" (the long alkyl chains). This dual character drives their self-assembly into organized supramolecular structures in solution, such as micelles and vesicles.

The study of these self-assembling systems is a vibrant area of research with implications for drug delivery, gene therapy, and nanotechnology. The ability of these compounds to encapsulate other molecules within their hydrophobic cores makes them promising candidates for targeted delivery systems. Furthermore, their interactions with surfaces and interfaces are of fundamental interest in colloid and surface science.

The synthesis of long-chain alkyl and alkenyl bromides can be achieved through various organic chemistry methods, allowing researchers to systematically vary the chain length and study its effect on the physicochemical properties of the resulting ammonium salts. This tunability is a key reason for their academic significance, as it enables the investigation of structure-property relationships in a controlled manner.

Principles of Amphiphilicity and Self-Assembly Relevant to this compound Systems

The amphiphilic nature of this compound is the cornerstone of its behavior in aqueous solutions. The dodecyl and tetradecyl chains constitute the hydrophobic portion of the molecule, while the dimethylammonium bromide group forms the hydrophilic head. In an aqueous environment, these molecules orient themselves to minimize the unfavorable interactions between the hydrophobic tails and water molecules.

The geometry of the self-assembled structures can be predicted by the critical packing parameter (p), which is defined as:

p = v / (a₀ * l_c)

where v is the volume of the hydrophobic tail, a₀ is the optimal headgroup area, and l_c is the length of the hydrophobic tail. For spherical micelles, p is typically less than 1/3. As p increases, cylindrical micelles or vesicles may form.

Overview of Research Trajectories for this compound in Scholarly Discourse

While specific research on this compound is not as extensive as for some other QACs, its structural features place it at the intersection of several key research trajectories. Its classification as a material for "self-assembly and contact printing" suggests its potential application in the fabrication of micro- and nanostructured materials.

Research in this area likely focuses on utilizing the self-assembly properties of this compound to create ordered templates for the synthesis of nanomaterials or to pattern surfaces with specific chemical functionalities. The long, asymmetric alkyl chains may lead to unique packing arrangements and micellar properties compared to more common, symmetrically substituted QACs.

Furthermore, given the broad antimicrobial activity of QACs, there is a potential research trajectory for this compound in the development of new biocidal agents or as a component in antimicrobial formulations. Its efficacy against specific microbial strains and its mechanism of action would be key areas of investigation.

Another area of scholarly interest could be its use in combination with other surfactants or polymers to create mixed micellar systems with synergistic properties. These systems are often explored for their enhanced performance in applications such as solubilization, emulsification, and drug delivery.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | dodecyl-dimethyl-tetradecylazanium;bromide |

| CAS Number | 70755-46-3 |

| Molecular Formula | C₂₈H₆₀BrN |

| Molecular Weight | 490.69 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and polar organic solvents |

| Melting Point | Not available |

| Boiling Point | Not available |

Properties

CAS No. |

70755-46-3 |

|---|---|

Molecular Formula |

C28H60BrN |

Molecular Weight |

490.7 g/mol |

IUPAC Name |

dodecyl-dimethyl-tetradecylazanium;bromide |

InChI |

InChI=1S/C28H60N.BrH/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-29(3,4)27-25-23-21-19-16-14-12-10-8-6-2;/h5-28H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

VWOZKDKGQSCTLX-UHFFFAOYSA-M |

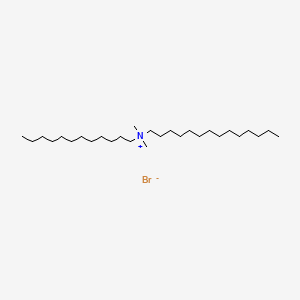

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Dodecyldimethyltetradecylammonium Bromide

Established Synthetic Routes to Quaternary Ammonium (B1175870) Bromides

The primary and most established method for synthesizing quaternary ammonium salts, including Dodecyldimethyltetradecylammonium bromide, is the Menschutkin reaction. wikipedia.orgwikipedia.org This reaction involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.org For an asymmetric compound like this compound, there are two main pathways:

The reaction of dodecyldimethylamine with 1-bromotetradecane.

The reaction of tetradecyldimethylamine with 1-bromododecane.

This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.gov The synthesis is typically carried out by heating the reactants, often in a polar solvent such as ethanol (B145695), acetonitrile, or a solvent-free melt, to facilitate the formation of the quaternary ammonium salt. wikipedia.orgajuronline.org The choice of alkyl halide is crucial, with reactivity following the order of iodide > bromide > chloride. wikipedia.org

A representative synthesis for a related compound, didecyldimethylammonium bromide, involves the reaction of decyl bromide with dimethylamine, where the secondary amine is first alkylated to a tertiary amine, which is then further alkylated in situ to the final quaternary salt. google.com This highlights that the synthesis can also start from secondary amines if an excess of the alkylating agent is used or if the reaction is performed in a stepwise manner.

Table 1: General Conditions for the Menschutkin Reaction

| Parameter | Description | Typical Values / Conditions | Reference |

|---|---|---|---|

| Reactants | Tertiary Amine and Alkyl Bromide | 1:1 molar ratio | ajuronline.org |

| Solvent | Polar aprotic or protic solvents are often used to facilitate the SN2 reaction. Solvent-free (neat) conditions are also common. | Ethanol, Acetonitrile, DMF, Chloroform, or no solvent. | wikipedia.orgnih.govmdpi.com |

| Temperature | Reaction temperature is varied to control the reaction rate. | Room temperature to 180 °C. Reflux conditions are common. | ajuronline.orgnih.gov |

| Reaction Time | Duration needed to achieve high conversion. | Several hours to 24 hours. | nih.govmdpi.com |

Novel Approaches and Catalytic Methods for this compound Synthesis

While the Menschutkin reaction is robust, research has explored new methods to improve efficiency, mildness, and sustainability.

Exploration of Mild Reaction Conditions and Catalyst Systems for Alkyl Bromide Transformations

Modern synthetic efforts focus on catalysis to accelerate the quaternization process under milder conditions.

Phase-Transfer Catalysis (PTC): Quaternary ammonium salts themselves are extensively used as phase-transfer catalysts. wikipedia.org In the context of their synthesis, chiral quaternary ammonium bromides have been prepared to act as PTCs in asymmetric synthesis, demonstrating the versatility of this compound class. acs.orgacs.orgresearchgate.net The synthesis of these catalysts often employs the standard Menschutkin reaction but may involve complex, multi-step preparations of the precursor amines. nih.gov

Lewis Acid Catalysis: A continuous process for preparing quaternary ammonium chlorides has been developed using heterogeneous catalysts composed of metal oxides with Lewis acid sites, such as those from Group IIA, IIIA, IIIB, IVA, and IVB (e.g., oxides of aluminum, silicon, titanium). google.com This method, demonstrated for alkyl chlorides, suggests a potential catalytic route for alkyl bromides, possibly lowering the required reaction temperature and enabling continuous flow production. google.com

In-Situ Olefin Generation for C-H Alkylation: An innovative, though indirect, approach involves using quaternary ammonium salts as precursors for olefins via Hofmann elimination. rsc.org These in-situ generated alkenes can then be used in metal-catalyzed C-H alkylation reactions. While this transforms the quaternary salt rather than forming it, it showcases novel catalytic applications involving these compounds as stable, solid sources of gaseous olefins. rsc.org

Innovations in Bromine Source Utilization for Bromide Synthesis

This approach avoids the storage and transport of molecular bromine by reacting a stable bromide salt (like HBr or KBr) with an oxidizing agent directly within the reaction mixture. google.com Common systems include:

Hydrogen Peroxide (H₂O₂): The oxidation of aqueous hydrogen bromide with H₂O₂ can produce bromine, which is then rapidly used in the subsequent reaction.

Sodium Bromate (NaBrO₃): A mixture of NaBrO₃ and HBr can be used to generate bromine in-situ, a method that has been successfully applied in continuous flow systems for benzylic brominations.

N-Bromosuccinimide (NBS): NBS is a solid, safe source of bromine. In the presence of an HBr initiator, it provides a low, steady concentration of Br₂ for reactions like allylic bromination. biosynth.com

These methods enhance the safety and sustainability of producing the necessary alkyl bromide starting materials.

Mechanistic Pathways of this compound Formation

The formation of this compound via the Menschutkin reaction proceeds through a well-understood SN2 (Bimolecular Nucleophilic Substitution) mechanism. nih.gov

The key steps are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the tertiary amine (e.g., dodecyldimethylamine) acts as a nucleophile. It attacks the electrophilic α-carbon of the alkyl bromide (e.g., 1-bromotetradecane). The α-carbon is electron-deficient due to the electronegativity of the attached bromine atom.

Transition State: The reaction proceeds through a single, concerted transition state. In this state, the new carbon-nitrogen bond is partially formed while the carbon-bromine bond is partially broken. The central carbon atom is transiently pentacoordinate with a trigonal bipyramidal geometry.

Product Formation: As the C-N bond fully forms, the C-Br bond breaks completely, with the bromide ion acting as the leaving group. The result is the formation of the positively charged quaternary ammonium cation and the negatively charged bromide anion, which form an ion pair.

This mechanism explains several experimental observations:

Steric Hindrance: The reaction is sensitive to steric bulk on both the amine and the alkyl halide, a hallmark of the SN2 pathway.

Solvent Effects: Polar solvents can stabilize the charged transition state, accelerating the reaction. wikipedia.org

Leaving Group Ability: The reaction rate depends on the quality of the leaving group, with bromide being more effective than chloride, consistent with its lower bond strength and greater stability as an anion. wikipedia.org

Purification and Characterization Strategies for Research-Grade this compound

Obtaining high-purity this compound is essential for its use in research and specialized applications.

Purification Strategies:

Precipitation and Washing: A common and effective method involves the precipitation of the quaternary ammonium salt from the reaction mixture. Since these salts are highly polar, adding a non-polar solvent like diethyl ether or hexane (B92381) to a solution in a more polar solvent (like ethanol or chloroform) causes the product to precipitate. nih.gov The solid product can then be collected by filtration and washed with a non-polar solvent to remove unreacted starting materials and non-polar impurities. nih.gov

Recrystallization: For higher purity, recrystallization from a suitable solvent system can be employed.

Chromatography: Column chromatography on silica (B1680970) gel can be used for purification, particularly for removing trace impurities. thieme-connect.com In some cases, a simple plug filtration through silica gel is sufficient to remove excess electrophile. nih.gov

Characterization Techniques: The structure and purity of the synthesized this compound are confirmed using a suite of spectroscopic techniques. nih.govnih.gov

Table 2: Spectroscopic and Analytical Characterization Methods

| Technique | Expected Observations for this compound | Reference |

|---|---|---|

| FTIR Spectroscopy | Characteristic peaks for C-H stretching of the alkyl chains (~2850-2960 cm⁻¹), C-H bending (~1465 cm⁻¹), and C-N stretching. The absence of N-H bands confirms the quaternary nature. | nih.gov |

| ¹H NMR Spectroscopy | A singlet for the N-methyl protons (~3.1-3.3 ppm), multiplets for the N-CH₂- methylene (B1212753) protons adjacent to the nitrogen (~3.3-3.5 ppm), broad multiplets for the bulk of the alkyl chain methylene groups (~1.2-1.4 ppm), and terminal methyl triplets (~0.8-0.9 ppm). | thieme-connect.com |

| ¹³C NMR Spectroscopy | Distinct signals for the N-methyl carbons (~51 ppm), N-CH₂- carbons (~65 ppm), the various methylene carbons of the long alkyl chains (~22-32 ppm), and the terminal methyl carbons (~14 ppm). | thieme-connect.com |

| Mass Spectrometry (MS) | The cationic mass corresponding to the [Dodecyldimethyltetradecylammonium]⁺ ion would be detected. The isotopic pattern would confirm the elemental composition. | nih.gov |

| X-ray Crystallography | Provides unambiguous structural confirmation of the solid-state molecular structure and packing, if a suitable single crystal can be obtained. | nih.gov |

Self Assembly Phenomena and Supramolecular Architecture of Dodecyldimethyltetradecylammonium Bromide

Critical Micelle Concentration and Aggregation Behavior of Dodecyldimethyltetradecylammonium Bromide

The aggregation of such cationic surfactants is primarily driven by the hydrophobic effect, which encourages the sequestration of the hydrocarbon tails away from the aqueous environment, and is opposed by electrostatic repulsion between the positively charged head groups. The balance of these forces dictates the CMC value and the subsequent morphology of the aggregates.

Table 1: Critical Micelle Concentration and Thermodynamic Parameters of Micellization for Dodecyldimethylammonium Bromide (C12DABr) in Aqueous Solution at Different Temperatures

| Temperature (°C) | CMC (mM) | ΔG⁰ₘ (kJ/mol) | ΔH⁰ₘ (kJ/mol) | ΔS⁰ₘ (J/mol·K) |

|---|---|---|---|---|

| 25 | - | -29.3 | -12.6 | 56 |

| 30 | - | -29.6 | -12.6 | 56 |

| 35 | - | -29.9 | -12.6 | 56 |

| 40 | - | -30.2 | -12.6 | 56 |

| 45 | - | -30.5 | -12.6 | 56 |

Data derived from conductometric studies on dodecyldimethylammonium bromide. jetir.org

Note: The original source did not provide the exact CMC values in the summary, but focused on the thermodynamic parameters derived from the temperature dependence of the CMC.

Formation of Vesicular Structures and Lipid Bilayers by this compound

Double-chained cationic surfactants like this compound are known to form bilayer structures, such as vesicles and lamellar phases, more readily than their single-chained counterparts. This propensity is attributed to the packing parameter, which considers the volume of the hydrophobic tails, the optimal headgroup area, and the critical chain length. For double-tailed amphiphiles, the larger hydrophobic volume favors the formation of planar bilayers over spherical micelles.

Studies on didodecyldimethylammonium (B1216837) bromide (DDAB) have extensively demonstrated its ability to spontaneously form vesicles in aqueous solutions. These vesicles are typically multilayered with a diameter ranging from 1,000 to 2,000 Å and a layer thickness of approximately 40 Å. researchgate.net Similarly, dioctadecyldimethylammonium bromide (DODAB) is known to self-assemble into various lamellar structures, including liquid crystalline, gel, and coagel phases. nih.gov This body of research strongly suggests that this compound would also exhibit a rich phase behavior, forming stable vesicles and lipid bilayers in aqueous environments.

Engineering of Higher-Order Supramolecular Assemblies Utilizing this compound

The self-assembled structures of surfactants can serve as building blocks for the creation of more complex, higher-order architectures. The engineering of these assemblies is a field of active research with potential applications in drug delivery, templating, and nanotechnology.

Directed Self-Assembly into Fibrous Networks and Hydrogel Systems

While specific studies on the formation of fibrous networks and hydrogels by this compound are not available, the principles of surfactant self-assembly suggest possibilities for such structures. Biological gels are often composed of fibrous networks, which impart unique mechanical properties like high porosity and strain-stiffening. d-nb.infonih.gov Synthetic hydrogels based on the self-assembly of small molecules or polymers aim to mimic these properties. d-nb.infonih.govnih.govresearchgate.net The formation of elongated, cylindrical micelles by certain surfactants under specific conditions (e.g., high salt concentration) can lead to entanglement and the formation of viscoelastic solutions or gels. It is conceivable that through careful control of environmental parameters, this compound could be induced to form such fibrillar structures.

Hierarchical Organization and Templated Assembly Strategies

The self-assembly of surfactants can be directed to create hierarchically organized materials. For instance, the lamellar phases formed by dialkyldimethylammonium bromides can be used as templates for the synthesis of mesoporous materials. The surfactant assemblies create an organized structure around which inorganic precursors can polymerize. Subsequent removal of the surfactant template leaves behind a porous material with a well-defined architecture. This templating strategy is a powerful tool for creating functional materials with controlled porosity and high surface area.

Co-assembly with Complementary Amphiphilic and Polymeric Species

The self-assembly behavior of this compound can be significantly modulated by the presence of other amphiphilic or polymeric species. Co-assembly with anionic surfactants, for example, can lead to the formation of catanionic vesicles, which are often more stable than vesicles formed from a single surfactant. researchgate.net The electrostatic interactions between the oppositely charged headgroups provide an additional driving force for assembly and can influence the morphology and properties of the resulting aggregates.

Similarly, interaction with polymers can lead to the formation of polymer-surfactant complexes. These complexes can exhibit a wide range of structures, from polymer-decorated micelles and vesicles to extended networks. The nature of the interaction, whether electrostatic or hydrophobic, and the properties of both the polymer and the surfactant will determine the final structure of the co-assembled system.

Influence of Environmental Parameters on this compound Supramolecular Structures

The self-assembly of surfactants is highly sensitive to the surrounding environmental conditions. Parameters such as ionic strength, temperature, and solvent polarity can have a profound impact on the CMC, as well as the size, shape, and stability of the resulting aggregates.

Ionic Strength: The addition of salt to a solution of ionic surfactant generally leads to a decrease in the CMC. The added electrolytes screen the electrostatic repulsion between the charged headgroups, which facilitates their closer packing and promotes aggregation at lower surfactant concentrations. researchgate.net For a surfactant like this compound, increasing the ionic strength would be expected to lower its CMC and could also induce transitions from spherical to cylindrical micelles or promote the formation of lamellar phases.

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. For many alkyltrimethylammonium bromides, the CMC exhibits a U-shaped dependence on temperature, with a minimum at a specific temperature. sci-hub.sedntb.gov.ua The thermodynamic parameters of micellization, such as the enthalpy (ΔH⁰ₘ) and entropy (ΔS⁰ₘ), are also temperature-dependent. As shown in Table 1 for C12DABr, the Gibbs free energy of micellization becomes more negative with increasing temperature, indicating a more spontaneous process, while the enthalpy and entropy of micellization can provide insights into the driving forces of aggregation. jetir.org

Solvent Polarity: The polarity of the solvent plays a crucial role in the hydrophobic effect, which is the primary driving force for surfactant self-assembly in aqueous solutions. The addition of polar organic solvents, such as alcohols, to an aqueous surfactant solution can increase the CMC. mdpi.com These cosolvents can increase the solubility of the surfactant monomers in the bulk solution and can also be incorporated into the micelles, thereby altering their structure and stability. The specific effect will depend on the nature of the cosolvent and its concentration.

Dynamic Aspects and Adaptive Responses of this compound Assemblies

The supramolecular assemblies formed by this compound (DDTAB) are not static entities but rather dynamic systems that can adapt and respond to changes in their environment. These dynamic aspects are crucial for the material's function in various applications. The equilibrium between monomers and aggregates, as well as the size, shape, and charge of the assemblies, can be influenced by several external stimuli, including temperature, ionic strength, and pH. While direct research on DDTAB is limited, the behavior of analogous cationic surfactants, such as dodecyltrimethylammonium (B156365) bromide (DTAB) and cetyltrimethylammonium bromide (CTAB), provides significant insights into the expected dynamic and adaptive responses.

The self-assembly process is inherently dynamic, characterized by the continuous exchange of surfactant monomers between the bulk solution and the micelles. This dynamic equilibrium is sensitive to external conditions. For instance, changes in temperature can affect the critical micelle concentration (CMC), the minimum concentration at which micelles form. For similar cationic surfactants, the CMC often exhibits a U-shaped dependence on temperature, initially decreasing and then increasing as the temperature rises researchgate.net. This behavior is a result of the complex interplay between the enthalpy and entropy of micellization researchgate.netresearchgate.net. At lower temperatures, the process is predominantly entropy-driven, while at higher temperatures, it becomes more enthalpy-driven researchgate.net.

The addition of electrolytes also plays a significant role in the adaptive responses of these assemblies. An increase in ionic strength, through the addition of salts like sodium chloride (NaCl), typically leads to a decrease in the CMC and an increase in the size of the micelles nih.gov. This is attributed to the screening of the electrostatic repulsion between the positively charged head groups of the surfactant molecules, which promotes their aggregation at lower concentrations and favors the formation of larger, often more elongated, micelles nih.govresearchgate.net.

The table below summarizes the expected influence of external stimuli on the self-assembly of this compound, based on data from analogous cationic surfactants.

| Stimulus | Effect on Critical Micelle Concentration (CMC) | Effect on Micelle Size/Aggregation Number | Underlying Mechanism |

| Temperature | Generally exhibits a U-shaped trend (initially decreases, then increases) researchgate.net | Can influence micellar growth and shape transitions | Alteration of hydrophobic interactions and headgroup hydration |

| Ionic Strength (e.g., addition of NaCl) | Decreases researchgate.netnih.gov | Increases nih.govnih.gov | Screening of electrostatic repulsion between headgroups |

| pH | Minimal effect for quaternary ammonium (B1175870) surfactants | Generally stable over a wide pH range researchgate.net | The positive charge of the quaternary ammonium headgroup is pH-independent |

These adaptive responses are fundamental to the application of this compound in areas where controlled aggregation and surface activity are required. The ability to tune the properties of its supramolecular assemblies through external triggers allows for the design of "smart" or responsive systems. For example, in industrial processes, temperature or salt concentration adjustments can be used to control the formation and dissolution of micelles for applications such as emulsification, detergency, or as templates for nanoparticle synthesis.

Dynamic light scattering (DLS) is a powerful technique used to study the size and dynamics of micelles in solution nih.govnih.govresearchgate.netmuser-my.com. Studies on similar surfactants have shown that as the concentration of the surfactant or added salt is increased, not only does the size of the micelles change, but there can also be a transition in their shape, for instance, from spherical to more rod-like or cylindrical structures nih.govresearchgate.net. This morphological adaptability further underscores the dynamic nature of these self-assembled systems.

Interactions of Dodecyldimethyltetradecylammonium Bromide with Biological and Synthetic Macromolecules

Physicochemical Principles Governing Surfactant-Macromolecule Complexation

Role of Hydrophobic Driving Forces in Binding

A primary driver for the association of dodecyldimethyltetradecylammonium bromide with macromolecules is the hydrophobic effect. The long dodecyl and tetradecyl alkyl chains of the surfactant are nonpolar and have a low affinity for the polar environment of water. To minimize their contact with water, these hydrophobic tails tend to associate with nonpolar regions of macromolecules, such as the hydrophobic interior of proteins or nonpolar segments of synthetic polymers. nih.gov

Electrostatic Contributions to Interaction Mechanisms

At a pH above the pI, a protein will have a net negative charge due to the deprotonation of its acidic residues (e.g., aspartic and glutamic acid). Under these conditions, there is a strong electrostatic attraction between the positively charged head group of the surfactant and the negatively charged sites on the protein surface. nih.gov This initial electrostatic binding can be the first step in the complexation process, often occurring at very low surfactant concentrations. google.com Conversely, at a pH below the pI, the protein will have a net positive charge, leading to electrostatic repulsion with the cationic surfactant, which can hinder or prevent binding. The ionic strength of the solution also modulates these interactions; high salt concentrations can screen the electrostatic charges, thereby weakening the attractive or repulsive forces. nih.gov

Interactions with Protein Systems and Peptides

The interaction of this compound with proteins and peptides is of particular interest due to its potential to alter their structure and function. As with other cationic surfactants, these interactions can range from simple binding to complete denaturation, depending on the concentration of the surfactant and the specific properties of the protein.

Modulation of Protein Conformation and Stability by this compound

Cationic surfactants like this compound can significantly impact the three-dimensional structure of proteins. The binding process can induce conformational changes, which may either stabilize or destabilize the protein. rsc.org

At low concentrations, the binding is often initiated by electrostatic interactions between the cationic head group of the surfactant and anionic residues on the protein surface. This is followed by the insertion of the hydrophobic tails into the protein's nonpolar core. This process can lead to a partial unfolding of the protein, exposing more hydrophobic regions and allowing for cooperative binding of more surfactant molecules. rsc.org

Formation of this compound-Protein Complexes

The interaction between this compound and proteins leads to the formation of surfactant-protein complexes. The nature of these complexes evolves with increasing surfactant concentration.

Initially, at very low concentrations, individual surfactant molecules bind to high-affinity sites on the protein, primarily driven by electrostatic attraction. As the concentration approaches the critical aggregation concentration (CAC), which is typically lower than the CMC, cooperative binding begins, leading to the formation of micelle-like aggregates on the protein surface. google.com This results in a "necklace and bead" model, where the unfolded polypeptide chain is decorated with surfactant micelles. researchgate.net

The table below, based on studies of the interaction between bovine serum albumin (BSA) and analogous cationic surfactants like tetradecyltrimethylammonium bromide (TTAB), illustrates how the critical micelle concentration (cmc) can be affected by the presence of a protein, indicating complex formation.

| System | Condition | CMC of Surfactant (mM) | Indication of Interaction |

| TTAB in water | Pure | Varies | Baseline |

| TTAB + BSA | Aqueous solution | Higher than pure TTAB | Strong interaction between TTAB and BSA researchgate.net |

| TTAB + BSA | In salt solution | Lower than in pure water | Salt screens charges, facilitating micellization researchgate.net |

This table is generated based on findings for the analogous compound Tetradecyltrimethylammonium bromide (TTAB) to illustrate the principles of interaction.

Impact on Enzymatic Activity and Biological Functionality

The conformational changes induced by this compound can have a profound impact on the biological function of proteins, particularly enzymes. Since an enzyme's activity is critically dependent on its specific three-dimensional structure and the integrity of its active site, any alteration can lead to either inhibition or, in some cases, enhancement of its catalytic function.

Ionic surfactants are generally considered more denaturing to enzymes than non-ionic surfactants because their binding is driven by both strong electrostatic and hydrophobic interactions, which can lead to significant conformational changes. nih.gov The binding of a cationic surfactant to an enzyme can disrupt the delicate balance of forces that maintain the active site's geometry, leading to a loss of activity.

However, the effect is not always inhibitory. Studies on lysozyme (B549824) with cationic surfactants have shown that at very low concentrations, a slight increase in activity can be observed. This may be due to a minor conformational change that improves substrate access to the active site. rsc.org As the surfactant concentration increases, this is typically followed by a sharp decrease in activity due to progressive unfolding and denaturation.

The table below summarizes the observed effects of analogous cationic surfactants on the activity of certain enzymes.

| Enzyme | Surfactant (Analogue) | Observation | Reference |

| Lysozyme | Dodecyltrimethylammonium (B156365) bromide (DTAB) | Increased activity at concentrations < 10⁻⁵ M, followed by a decrease at higher concentrations. | researchgate.net |

| Lysozyme | Cetyltrimethylammonium bromide (CTAB) | Binding induces conformational changes, affecting activity. | nih.govoup.com |

| β-Galactosidase | General Cationic Surfactants | Generally inhibitory due to denaturation. | nih.gov |

This table is based on data for analogous cationic surfactants and is intended to illustrate the potential impacts on enzymatic activity.

Associations with Polysaccharides and Biopolymers

The interaction between cationic surfactants like this compound and polysaccharides or other biopolymers is governed by a combination of electrostatic and hydrophobic forces. researchgate.net Biopolymers such as collagen, gelatin, albumin, starch, cellulose (B213188), and chitosan (B1678972) are widely studied for their potential in various applications due to their biocompatibility and biodegradability. iaanalysis.com The nature and strength of the interaction with a cationic surfactant depend significantly on the charge of the biopolymer.

For instance, in studies involving the cationic surfactant cetyltrimethylammonium bromide (CTAB), a compound structurally similar to this compound, interactions with polysaccharides vary based on the polysaccharide's charge. researchgate.net With neutral polysaccharides like methylcellulose, the interaction is primarily hydrophobic. researchgate.net In the case of negatively charged polysaccharides, such as κ-carrageenan, strong electrostatic interactions are expected with cationic surfactants. researchgate.net Conversely, with positively charged polysaccharides like chitosan, the interactions are weaker and more complex. researchgate.net Isothermal titration calorimetry studies on CTAB and various biopolymers have helped in quantifying the enthalpies of these interactions. researchgate.netnih.gov

Biopolymers are noted for their ease of surface modification and their ability to interact with molecules in various ways, which is significant for applications like drug delivery. iaanalysis.com The study of these interactions provides insights into their assembly behavior and performance in biomedical and pharmaceutical applications. iaanalysis.com

Interactions with Nucleic Acids (DNA and RNA)

The interaction of cationic surfactants with nucleic acids, particularly DNA, is a subject of significant research. These interactions are primarily driven by the electrostatic attraction between the positively charged headgroup of the surfactant and the negatively charged phosphate (B84403) backbone of the DNA. aps.orgnih.gov This is complemented by hydrophobic interactions between the alkyl tails of the surfactant molecules. aps.orgnih.gov

Studies on dodecyltrimethylammonium bromide (DTAB) reveal that it interacts with DNA in a concentration-dependent manner, exhibiting two distinct binding mechanisms. aps.org At lower concentrations, individual DTAB molecules bind to the DNA, which is followed by a stronger hydrophobic interaction between the tails of the bound molecules at higher concentrations, leading to DNA compaction. aps.org

Table 1: Effects of Dodecyltrimethylammonium Bromide (DTAB) Concentration on DNA Interaction

| DTAB Concentration | Predominant Interaction | Effect on DNA |

|---|---|---|

| Low (fractions of mM) | Individual DTAB binding via electrostatic attraction | Changes in mechanical properties of DNA |

This table is generated based on findings from studies on dodecyltrimethylammonium bromide (DTAB) as a proxy.

Influence on Nucleic Acid Condensation and Structural Integrity

Cationic surfactants like this compound can induce the condensation of DNA. This process is crucial for the protection of nucleic acids from enzymatic degradation and for their delivery into cells. nih.gov The condensation is a result of the neutralization of the negative charges on the DNA backbone by the cationic surfactant heads, which reduces the electrostatic repulsion between DNA segments. aps.org

However, the primary driving force for DNA compaction by single-chain cationic surfactants is the hydrophobic interaction between the surfactant tails. aps.org This is a key distinction from condensation induced by multivalent cations, where charge neutralization is the dominant factor. aps.org The process of DNA compaction by DTAB has been confirmed through techniques such as single-molecule force spectroscopy, magnetic tweezers, and gel electrophoresis. aps.orgnih.gov Gel electrophoresis assays have shown that as the concentration of DTAB increases, the amount of mobile DNA in the gel decreases, indicating that the DNA has been compacted and has aggregated. aps.org

The structural integrity of the DNA is also affected by these interactions. The binding of the surfactant can alter the mechanical properties of the DNA molecule, such as its persistence length. aps.org Isothermal titration microcalorimetry studies have been used to determine the energetic properties of these interactions, revealing the enthalpy changes associated with the binding and conformational changes of the DNA. nih.gov

Interactions with Synthetic Polymeric Materials and Polyelectrolytes

The interaction of this compound with synthetic polymeric materials, particularly polyelectrolytes, is also dictated by a balance of electrostatic and hydrophobic forces. nih.gov The nature of these interactions can be tuned by factors such as pH and the charge density of the polyelectrolyte. nih.gov

For instance, studies on the interaction between the cationic surfactant dodecyltrimethylammonium bromide (DTAB) and the anionic polyelectrolyte sodium poly(acrylic acid) (NaPAA) at the air-water interface have provided detailed insights. nih.gov At a low pH (4.2), where NaPAA is weakly charged, the interaction appears to be predominantly hydrophobic, leading to the formation of a mixed polymer-surfactant monolayer at the interface. nih.gov

In contrast, at a higher pH (9.2), where the polyelectrolyte is more highly charged, the interaction behavior changes with surfactant concentration. nih.gov At lower surfactant concentrations, the adsorption is dominated by hydrophobic interactions, similar to the low pH case. nih.gov However, at higher surfactant concentrations, a transition to a "layered" structure at the interface is observed, which is indicative of a stronger, electrostatically dominated interaction. nih.gov This demonstrates that both the charge of the polyelectrolyte and the concentration of the surfactant are critical in determining the nature of the resulting complex.

The self-assembly of polyelectrolytes, sometimes in the presence of surfactants, can lead to the formation of multilayered heterostructures with unique properties. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dodecyltrimethylammonium bromide (DTAB) |

| Cetyltrimethylammonium bromide (CTAB) |

| Sodium poly(acrylic acid) (NaPAA) |

| Methylcellulose |

| κ-carrageenan |

| Chitosan |

| Collagen |

| Gelatin |

| Albumin |

| Starch |

Colloidal Systems and Interfacial Science Applications of Dodecyldimethyltetradecylammonium Bromide

Stabilization and Destabilization Mechanisms in Colloidal Dispersions

Quaternary ammonium (B1175870) surfactants like dodecyldimethyltetradecylammonium bromide play a crucial role in controlling the stability of colloidal dispersions. Their primary mechanism for stabilizing colloids is through electrostatic and steric repulsion.

In an aqueous medium, the cationic headgroups of the surfactant molecules adsorb onto the surface of negatively charged colloidal particles. This adsorption process imparts a net positive charge to the particles. Consequently, strong electrostatic repulsive forces arise between the similarly charged particles, preventing them from aggregating and settling. This is a fundamental mechanism for achieving colloidal stability. The effectiveness of this stabilization is dependent on the surface charge density, which can be modulated by the surfactant concentration.

Conversely, at very low concentrations, cationic surfactants can induce destabilization and flocculation of negatively charged colloids. This occurs through a charge neutralization mechanism, where the positive surfactant headgroups neutralize the negative surface charge of the particles, reducing the electrostatic repulsion and allowing van der Waals attractive forces to dominate, leading to aggregation. Furthermore, at concentrations near the critical micelle concentration (CMC), the formation of surfactant bilayers on particle surfaces can lead to bridging flocculation, where a single surfactant bilayer attaches to multiple particles, linking them together.

Interfacial Behavior of this compound at Liquid-Liquid and Solid-Liquid Interfaces

The amphiphilic nature of this compound drives its accumulation at interfaces, such as those between oil and water or a solid and a liquid. At a liquid-liquid interface, the surfactant molecules orient themselves with their hydrophilic headgroups in the aqueous phase and their hydrophobic tails in the oil phase. This arrangement significantly lowers the interfacial tension between the two immiscible liquids. The extent of this reduction is a key parameter in the formation and stabilization of emulsions. For instance, studies on anionic Gemini surfactants with varying hydrophobic chain lengths (C12, C14, C16, and C18) have shown a systematic decrease in interfacial tension with increasing concentration, a behavior expected to be similar for cationic surfactants like this compound. researchgate.net

At solid-liquid interfaces, the adsorption of the surfactant is governed by the nature of the solid surface and the solvent. On negatively charged surfaces like silica (B1680970) or cellulose (B213188) nanocrystals (CNCs) in water, the cationic headgroups of this compound will strongly adsorb via electrostatic attraction. mdpi.comnih.gov This adsorption can modify the surface properties of the solid, for example, by rendering a hydrophilic surface more hydrophobic. The arrangement of the adsorbed surfactant molecules can vary from a monolayer to a bilayer depending on the concentration. mdpi.com This surface modification is critical in applications such as mineral flotation, detergency, and the functionalization of materials.

Formation and Stability of Emulsions and Microemulsions Mediated by this compound

Due to its ability to lower interfacial tension, this compound is an effective emulsifying agent. Emulsions are thermodynamically unstable mixtures of two immiscible liquids, such as oil and water, where one liquid is dispersed as droplets in the other. Cationic surfactants stabilize these emulsions by forming a protective film around the dispersed droplets, which prevents them from coalescing. ottokemi.comresearchgate.net The stability of the emulsion is influenced by factors such as surfactant concentration, the oil-to-water ratio, and temperature. For example, cationic kraft lignin (B12514952) has been shown to successfully stabilize oil-in-water emulsions at low surfactant concentrations. researchgate.net

Microemulsions, in contrast to emulsions, are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. They form spontaneously under specific conditions and are characterized by their nanometer-sized domains of oil and water, separated by a surfactant-rich interfacial film. Research on the closely related didodecyldimethylammonium (B1216837) bromide (DDAB) has demonstrated its ability to form stable water-in-oil microemulsions. acs.orgnih.gov The structure and properties of these microemulsions can be finely tuned by the composition of the system. acs.orgacs.org For instance, small-angle neutron scattering (SANS) studies on DDAB-stabilized microemulsions have provided detailed information on the curvature and rigidity of the surfactant film. nih.gov

Role in the Design and Fabrication of Advanced Materials

The self-assembly properties of quaternary ammonium surfactants are harnessed in the bottom-up fabrication of a variety of advanced materials with controlled structures at the nanoscale.

Surfactant-Templated Synthesis of Mesoporous and Nanoporous Architectures

Cationic surfactants, including those with dodecyl and tetradecyl chains, are widely used as structure-directing agents or templates in the synthesis of mesoporous materials, particularly silica. solubilityofthings.com In a typical synthesis, the surfactant molecules in an aqueous solution self-assemble into micelles or liquid-crystalline phases. Inorganic precursors, such as tetraethyl orthosilicate (B98303) (TEOS), then hydrolyze and condense around these surfactant aggregates. Subsequent removal of the organic template, usually by calcination or solvent extraction, leaves behind a solid material with a regular array of pores, the size and shape of which are determined by the original surfactant template. chemimpex.com The use of mixed surfactant systems, for example, combining cationic and nonionic surfactants, allows for further tuning of the pore size and structure of the resulting mesoporous silica. nih.gov Porous silica nanoparticles have been prepared using n-didecyldimethylammonium bromide and n-didodecyldimethylammonium bromide as templates. bohrium.com

Surface Functionalization and Modification of Nanoparticles

This compound can be used to functionalize the surface of nanoparticles, imparting new properties and improving their dispersibility and stability in various media. The cationic headgroup of the surfactant can electrostatically interact with negatively charged nanoparticles, forming a protective layer on their surface. This is a common strategy for stabilizing metal nanoparticles, such as those made of gold (Au) or silver (Ag), in aqueous solutions. nih.gov For example, didodecyldimethylammonium bromide (DDAB) has been used to stabilize gold nanoparticles, forming a bilayer structure on the particle surface which results in a positive surface charge and enhanced stability. researchgate.netnih.gov This surface modification is also crucial for the subsequent assembly of nanoparticles into more complex structures and for their application in areas like catalysis and biomedicine. nih.govbeilstein-journals.org Studies have shown that DDAB can facilitate the anchoring of gold nanoparticles onto liposomal surfaces for drug delivery applications. nih.gov

Contribution to Opto-electronic Devices (e.g., Perovskite Films via related dodecylammonium bromide)

While direct application of this compound in optoelectronic devices is not widely reported, a structurally related compound, dodecylammonium bromide (DABr), has shown significant promise in improving the performance of perovskite solar cells. It is important to note that DABr is a primary ammonium salt, not a quaternary one. In this application, DABr is used as a surface treatment for three-dimensional (3D) perovskite films. The dodecylammonium cations react with excess lead iodide at the grain boundaries of the perovskite to form a two-dimensional (2D) perovskite layer. This 2D/3D heterojunction enhances charge separation and extraction, leading to improved power conversion efficiency. solubilityofthings.com The long dodecyl chains also impart hydrophobicity to the film, which significantly improves its stability against moisture and heat. solubilityofthings.com This strategy of using long-chain alkylammonium halides to passivate defects and enhance the stability of perovskite films is a key area of research in the development of next-generation solar cells. chemimpex.com

Surface Defect Passivation and Band Structure Regulation

Recent scientific investigations have highlighted the role of quaternary ammonium salts in the passivation of surface defects in semiconductor nanocrystals, particularly in perovskite materials. While direct research specifically naming this compound is limited, studies on closely related long-chain quaternary ammonium bromides provide insight into the potential mechanisms. These compounds are understood to function as surface-active agents, where the positively charged ammonium headgroup can interact with the crystal surface, and the long alkyl chains provide a passivating and stabilizing layer.

The regulation of the band structure is a secondary effect of this surface passivation. By altering the surface chemistry and passivating defect states, the electronic environment at the nanoparticle's surface is modified. This can lead to a widening of the electronic bandgap and a shift in the energy levels, although specific data on the direct regulation of band structure by this compound is not extensively documented in current literature.

Research Findings on Analogous Quaternary Ammonium Bromide Compounds

| Compound | Material | Observed Effect on Surface Defects | Impact on Band Structure/Photophysics |

| Didodecyldimethylammonium bromide (DDAB) | Cesium Lead Bromide (CsPbBr₃) Nanocrystals | Passivates surface trap states, leading to reduced non-radiative recombination. | Improvement in photoluminescence quantum yield from 70% to 96%. |

| Tetradodecylammonium bromide (TDDAB) | Mixed Perovskite (CsFAMA) Films | Forms a capping layer, suppressing both electron and hole defects. | Contributes to enhanced power conversion efficiency in perovskite solar cells. |

Assembly of Photonic and Plasmonic Nanostructures

The self-assembly of nanoparticles into ordered superstructures is a critical step in the fabrication of functional photonic and plasmonic devices. This compound, as a cationic surfactant, is anticipated to play a significant role in directing the assembly of such nanostructures. Its amphiphilic nature, with a hydrophilic head and a hydrophobic tail, allows it to form micelles and other supramolecular structures in solution, which can act as templates for the organization of nanoparticles.

In the context of plasmonic nanostructures, such as gold or silver nanoparticles, the bromide counter-ion can have a specific influence on the growth and final morphology of the nanocrystals. The quaternary ammonium cation can then adsorb onto the surface of the metallic nanoparticles, providing electrostatic stabilization and preventing aggregation. This surface functionalization is crucial for the controlled assembly of the nanoparticles into larger, ordered arrays which are necessary for plasmonic applications. For instance, research on the closely related didodecyldimethylammonium bromide (DDAB) has shown its effectiveness in creating stable, bilayer-protected gold nanoparticles. These functionalized nanoparticles can then be assembled layer-by-layer, a common technique for building plasmonic structures.

While the principles of surfactant-templated assembly are well-established, specific research detailing the use of this compound for the creation of photonic crystals is not widely available. Photonic crystals require the assembly of dielectric nanoparticles into highly ordered, periodic structures. The role of the surfactant in this process would be to mediate the interactions between nanoparticles to favor the formation of the desired crystal lattice.

Data on the Role of Analogous Surfactants in Nanostructure Assembly

| Surfactant | Nanoparticle | Type of Assembly | Resulting Structure |

| Didodecyldimethylammonium bromide (DDAB) | Gold Nanoparticles | Layer-by-layer self-assembly | Multilayered films of gold nanoparticles |

| Cetyltrimethylammonium bromide (CTAB) | Gold Nanoparticles | Seed-mediated growth | Gold nanorods |

Mechanistic Investigations and Reaction Pathways Involving Dodecyldimethyltetradecylammonium Bromide

Mechanistic Studies on Dodecyldimethyltetradecylammonium Bromide as a Phase Transfer Catalyst

This compound functions as a phase transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ijirset.comtheaic.org The fundamental mechanism involves the quaternary ammonium (B1175870) cation forming an ion pair with an anionic reactant from the aqueous phase. Due to the lipophilic nature of the long dodecyl and tetradecyl alkyl chains, this ion pair is soluble in the organic phase, where it can then react with the organic substrate. theaic.org

The catalytic cycle can be generalized as follows:

Anion Exchange: The dodecyldimethyltetradecylammonium cation (Q⁺) exchanges its bromide anion (Br⁻) for the reactant anion (Y⁻) from the aqueous phase at the interface.

Phase Transfer: The newly formed ion pair (Q⁺Y⁻) migrates from the aqueous or interfacial region into the bulk organic phase.

Reaction: The reactant anion (Y⁻), now in the organic phase and "naked" or less solvated, reacts with the organic substrate (RX) to form the product (RY) and a new anion (X⁻). operachem.com

Catalyst Regeneration: The quaternary ammonium cation, now paired with the leaving group anion (Q⁺X⁻), returns to the aqueous phase or interface to restart the cycle.

The efficiency of this compound as a PTC is attributed to the large, symmetrical alkyl groups that enhance its lipophilicity, thereby promoting the solubility of the ion pair in the organic medium. theaic.org

Elucidation of Degradation Pathways and Stability Profiles of this compound

Under harsh basic conditions, quaternary ammonium salts can undergo Hofmann elimination, although this is less common for tetraalkylammonium salts compared to those with beta-hydrogens on an ethyl or larger group. Thermal degradation can also occur at elevated temperatures, with the stability being dependent on the nature of the counter-ion. researchgate.net For instance, phosphonium (B103445) salts are known to be more thermally stable than their ammonium counterparts in some applications.

A study on the thermal degradation of a similar compound, cetyltrimethylammonium bromide (CTMAB), indicated complex decomposition processes occurring at elevated temperatures. researchgate.net It is plausible that this compound would exhibit similar thermal degradation behavior, likely proceeding through a series of complex reactions.

Table 1: General Factors Influencing the Stability of Quaternary Ammonium Salts

| Factor | Influence on Stability |

|---|---|

| Temperature | High temperatures can lead to thermal decomposition. |

| pH | Strong basic conditions can initiate degradation pathways like Hofmann elimination. |

| Counter-ion | The nature of the anion can affect the thermal stability of the salt. |

| Solvent | The solvent system can influence the rate and pathway of degradation. |

Kinetic and Thermodynamic Influences of this compound in Chemical Reactions

Key factors influencing the kinetics include:

Stirring Speed: In liquid-liquid PTC systems, the reaction rate is often dependent on the interfacial area between the two phases, which is influenced by the stirring speed. princeton.edu

Catalyst Concentration: The reaction rate is typically proportional to the concentration of the catalyst up to a certain limit.

Substrate Concentration: The reaction rate will also depend on the concentration of the organic substrate.

Table 2: Factors Influencing Reaction Kinetics in Phase Transfer Catalysis

| Parameter | General Effect on Reaction Rate |

|---|---|

| Catalyst Structure | Increased lipophilicity of the cation generally enhances the rate. |

| Catalyst Concentration | Rate increases with catalyst concentration up to a saturation point. |

| Stirring Rate | Increased stirring speed enhances the interfacial area and thus the rate. |

| Temperature | Rate increases with temperature, following the Arrhenius equation. |

| Solvent | The choice of organic solvent affects both the solubility of the ion pair and the intrinsic reaction rate. operachem.com |

Spectroscopic and Analytical Approaches for Reaction Mechanism Delineation

To delineate the reaction mechanism involving a phase transfer catalyst like this compound, a combination of spectroscopic and analytical techniques would be employed. These methods would aim to identify reaction intermediates, monitor the concentration of reactants and products over time, and determine the location of the catalyst and key species during the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of reactants, products, and any stable intermediates. It can also be used to monitor the progress of the reaction by observing the disappearance of reactant signals and the appearance of product signals.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and can be used to follow the conversion of the starting material to the product.

Mass Spectrometry (MS): MS is a powerful tool for identifying the molecular weight of reactants, products, and intermediates, helping to confirm their structures.

Chromatography (GC, HPLC): Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for separating the components of the reaction mixture and quantifying the amounts of reactants, products, and byproducts. This is crucial for kinetic studies. nih.gov

UV-Vis Spectroscopy: If any of the species involved in the reaction are chromophoric, UV-Vis spectroscopy can be a convenient method for monitoring their concentration in real-time.

By combining these techniques, researchers can build a comprehensive picture of the reaction mechanism, including the role of the phase transfer catalyst in each step of the process.

Advanced Spectroscopic and Characterization Methodologies in Dodecyldimethyltetradecylammonium Bromide Research

Spectroscopic Techniques for Molecular Structure and Dynamics (e.g., NMR, IR, UV-Vis, Raman)

Spectroscopic methods are fundamental in confirming the molecular identity and probing the local environment of dodecyldimethyltetradecylammonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the chemical structure of surfactant molecules in solution. For quaternary ammonium (B1175870) compounds, ¹H and ¹³C NMR provide detailed information about the arrangement of the alkyl chains and the headgroup. In the ¹H NMR spectrum of a similar compound, didodecyldimethylammonium (B1216837) bromide, characteristic signals for the terminal methyl protons of the alkyl chains, the methylene (B1212753) protons along the chains, and the methyl protons on the nitrogen atom are observed at distinct chemical shifts. chemicalbook.com For instance, in related surfactants like dodecyldimethyl-N-2-phenoxyethylammonium bromide, ¹H-NMR spectra have been used to show how different functional groups, such as a 2-phenoxyethyl group, can fold back onto the micellar surface, which facilitates aggregate formation. nih.gov

Infrared (IR) Spectroscopy provides insights into the vibrational modes of the molecule, confirming the presence of specific functional groups. The IR spectrum of a quaternary ammonium bromide salt will typically exhibit strong absorption bands corresponding to the C-H stretching vibrations of the alkyl chains. nih.govdocbrown.info Studies on octadecyltrimethylammonium bromide have shown that upon intercalation into montmorillonite (B579905) clay, the wavenumbers of C-H stretching and bending vibrations shift, indicating changes in the conformation and environment of the alkyl chains. nih.govqut.edu.au The H-C-H deformation modes of the methyl groups are also sensitive to the molecular environment. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Reference |

| C-H Stretching | 2845 - 2975 | Bromomethane docbrown.info |

| C-H Deformation (Methyl) | 1370 - 1470 | Bromomethane docbrown.info |

| C-Br Stretching | 550 - 750 | Bromomethane docbrown.info |

| H-C-H Bending (Methyl) | 1440 - 1520 | Octadecyltrimethylammonium bromide qut.edu.au |

This table presents typical IR absorption ranges for functional groups found in or related to this compound, based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used to determine the critical micelle concentration (CMC) of surfactants. This is often achieved by using a probe molecule whose UV-Vis spectrum is sensitive to the polarity of its environment. researchgate.net A change in the absorbance of the probe as a function of surfactant concentration signals the formation of micelles. researchgate.net

Raman Spectroscopy complements IR spectroscopy and is particularly useful for studying the conformational order of alkyl chains in surfactant assemblies. Changes in the intensity and position of specific Raman bands, such as the C-H stretching modes, can provide information on the trans-gauche isomerization of the hydrocarbon chains within micelles or bilayers.

Scattering Methods for Self-Assembled Structure Elucidation (e.g., Small-Angle X-ray Scattering, Dynamic Light Scattering)

Scattering techniques are indispensable for characterizing the size, shape, and internal structure of the self-assembled aggregates formed by this compound in solution.

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic radius of particles in solution, such as micelles and vesicles. researchgate.net The technique analyzes the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. researchgate.net From this, the diffusion coefficient and, subsequently, the particle size can be determined using the Stokes-Einstein equation. researchgate.net DLS studies on cetyltrimethylammonium bromide (CTAB) have shown how the size and shape of micelles can change with surfactant concentration and the addition of electrolytes. researchgate.net For instance, an increase in the ionic strength of the solution can lead to a transition from spherical to cylindrical micelles. researchgate.net

| Parameter | DLS Findings for Cationic Surfactants | Compound Reference |

| Micelle Shape Transition | Spherical to cylindrical with increasing concentration/ionic strength | Cetyltrimethylammonium Bromide (CTAB) researchgate.net |

| Effect of Additives | Addition of KBr leads to changes in diffusion coefficients | Cetyltrimethylammonium Bromide (CTAB) researchgate.net |

| Hydrodynamic Radius | Can be precisely measured to monitor changes in micelle size | Dodecyltrimethylammonium (B156365) Bromide (DTAB) researchgate.net |

This table summarizes typical findings from DLS studies on cationic surfactants, which are analogous to this compound.

Microscopic Techniques for Morphological and Nanoscale Characterization (e.g., TEM, SEM, AFM)

Microscopy techniques provide direct visualization of the morphology and nanoscale features of this compound assemblies.

Transmission Electron Microscopy (TEM) , particularly cryogenic TEM (cryo-TEM), is invaluable for imaging the morphology of self-assembled structures like vesicles and micelles in their native, hydrated state. nih.govexosome-rna.com Cryo-TEM studies on dioctadecyldimethylammonium bromide (DODAB) have revealed that vesicles can be spherical, oblong, or faceted, and their size and morphology can be influenced by preparation methods such as extrusion. nih.gov These studies have also visualized the formation of small unilamellar vesicles in equilibrium with extended bilayers. nih.gov

Scanning Electron Microscopy (SEM) can be used to study the surface morphology of solid-state samples or dried films containing this compound. While less common for solution-state structures, it can provide information on the macroscopic organization of surfactant-based materials.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize surfaces at the nanometer scale. It can be used to study the adsorption of this compound onto solid substrates. nih.govresearchgate.net For example, AFM studies on the adsorption of dodecyltrimethylammonium bromide (DTAB) on mica have shown that at low concentrations, the surfactant molecules lie flat on the surface, while at concentrations approaching the CMC, they form interleaved aggregate structures. nih.govresearchgate.net AFM can also be used to measure the forces between adsorbed layers of surfactant. nih.gov

Surface Science Techniques for Interfacial Analysis

The surface activity of this compound is a key characteristic that can be investigated using various surface science techniques. These methods probe the behavior of the surfactant at interfaces, such as the air-water interface.

Tensiometry is the primary method for measuring the surface tension of surfactant solutions. The decrease in surface tension with increasing surfactant concentration is a hallmark of surface activity. The point at which the surface tension reaches a plateau corresponds to the critical micelle concentration (CMC). mdpi.com Studies on mixed surfactant systems, such as those containing dodecyltrimethylammonium bromide (DTAB) and sodium dodecyl sulfate (B86663) (SDS), have used surface tension measurements to investigate synergistic and antagonistic interactions between the components. nih.gov

Langmuir-Blodgett (LB) Trough techniques can be used to form and study monomolecular layers of this compound at the air-water interface. By compressing the monolayer, one can obtain pressure-area isotherms, which provide information about the packing and phase behavior of the surfactant molecules at the interface.

Rheological Characterization of this compound-Containing Solutions and Gels

Rheology is the study of the flow and deformation of matter. The rheological properties of solutions and gels containing this compound are crucial for many of its applications.

Theoretical and Computational Modeling of Dodecyldimethyltetradecylammonium Bromide Systems

Molecular Dynamics Simulations of Dodecyldimethyltetradecylammonium Bromide Self-Assembly and Interfacial Adsorption

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. In the context of this compound, MD simulations can elucidate the mechanisms of its self-assembly into micelles and its adsorption at interfaces. While direct MD studies on this compound are not extensively found in the public literature, the behavior of analogous surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB) provides significant insights.

MD simulations of surfactants like DTAB reveal a multi-stage process of self-assembly in aqueous solutions. This typically begins with the rapid aggregation of individual surfactant monomers into small, disordered clusters. Following this, a ripening process occurs where larger aggregates grow at the expense of smaller ones. The final and slowest stage involves the collision and potential fusion of these larger micelles. These simulations can also predict key parameters such as the average cluster size, the area per headgroup, and the degree of counterion dissociation, which are often in good agreement with experimental values. nih.govresearchgate.net

When studying interfacial adsorption, for instance on a solid surface like lignite, MD simulations have shown that surfactants like DTAB can enter the pores of the material. nih.gov This adsorption can impede the movement of water molecules within the pores, effectively reducing the material's water absorption capacity. nih.gov The simulations indicate that the surfactant molecules can form hydrogen bonds with the surface, leading to a stable adsorbed layer. nih.gov Similar mechanisms are expected to govern the adsorption of this compound on various surfaces.

Computational Approaches for Predicting this compound Interactions with Macromolecules

Understanding the interactions between this compound and macromolecules such as proteins and polymers is crucial for its application in various fields. Computational methods offer a way to predict and analyze these interactions at a molecular level.

These approaches are vital for understanding how surfactants like this compound can be used in drug delivery systems or as biocides. The binding of the surfactant to a protein, for example, can alter the protein's structure and function. Computational tools can help in the rational design of surfactant-based systems with desired properties. researchgate.net

Molecular Docking and Binding Affinity Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This is particularly useful for studying the interaction of this compound with a specific binding site on a macromolecule. The process involves sampling a large number of possible conformations and orientations of the surfactant within the binding site and scoring them based on a force field.

Following docking, binding affinity calculations can provide a quantitative estimate of the binding strength. These calculations can range from relatively simple scoring functions to more rigorous and computationally expensive methods like free energy perturbation or thermodynamic integration. For instance, in studies of similar surfactants interacting with molecules like curcumin, MD simulations and energy decomposition analyses have been used to clarify the binding structures and interaction mechanisms, which involve both electrostatic and hydrophobic interactions. researchgate.net

| Computational Method | Application to Surfactant-Macromolecule Interactions | Predicted Outcomes |

| Molecular Docking | Predicts the binding mode of the surfactant within a protein's active site. | Preferred binding orientation, key interacting residues. |

| Binding Affinity Calculation | Estimates the strength of the interaction between the surfactant and the macromolecule. | Binding free energy (e.g., in kcal/mol), dissociation constant (Kd). |

| MD Simulations | Simulates the dynamic behavior of the surfactant-macromolecule complex over time. | Stability of the complex, conformational changes in the macromolecule. |

Coarse-Grained Simulations for Large-Scale Aggregation Phenomena

While all-atom MD simulations provide detailed insights, they are computationally expensive and often limited to relatively small systems and short timescales. Coarse-grained (CG) simulations offer a solution to this by grouping atoms into larger "beads." This simplification reduces the computational cost, allowing for the study of larger systems and longer phenomena, such as the formation of large aggregates and phase transitions. researchgate.netrsc.org

In a CG model for a surfactant like this compound, the hydrocarbon tails, the headgroup, and the counterion would each be represented by one or more beads. rsc.orgnih.gov The interactions between these beads are parameterized to reproduce key properties of the system, such as surface tension and density. rsc.org

CG simulations have been successfully used to model the self-assembly of various surfactants into micelles, as well as more complex structures like hexagonal or lamellar phases. researchgate.netrsc.org These simulations can also capture phenomena such as the adsorption of surfactants onto surfaces and the formation of hemimicelles. nih.gov For this compound, CG simulations would be invaluable for understanding its behavior in concentrated solutions and its interaction with large interfaces, which are relevant to many of its applications.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure, properties, and reactivity of molecules. These methods can provide highly accurate information about molecular geometry, charge distribution, and reaction mechanisms.

For this compound, quantum chemical calculations can be used to determine properties such as the electrostatic potential surface, which reveals the distribution of charge on the molecule and indicates regions that are prone to electrostatic interactions. mdpi.com For example, in studies of the analogous DTAB, density functional theory (DFT) calculations have been employed to determine adsorption energies and stable adsorption geometries on surfaces like coal. mdpi.com

These calculations can also provide insights into the reactivity of the molecule by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are related to the molecule's ability to donate and accept electrons, respectively, and the HOMO-LUMO energy gap is an indicator of its chemical reactivity and stability.

| Quantum Chemical Property | Information Provided | Relevance to this compound |

| Electrostatic Potential (ESP) | Reveals the charge distribution and sites for electrostatic interactions. mdpi.com | Predicts how the molecule will interact with polar molecules and charged surfaces. |

| Adsorption Energy | Quantifies the strength of adsorption onto a surface. mdpi.com | Determines the stability of adsorbed layers in applications like corrosion inhibition or mineral flotation. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates the molecule's electron-donating and electron-accepting capabilities. | Provides insights into its reactivity in chemical reactions and its potential for charge transfer interactions. |

A quantum chemical study on DTAB interacting with a model of coal showed that the adsorption energy of DTAB was significantly higher than that of methane, indicating a preferential adsorption of the surfactant. mdpi.com The calculations also revealed the formation of hydrogen bonds between the surfactant and the coal surface. mdpi.com Similar studies on this compound would provide fundamental data on its electronic properties and reactivity, which would be valuable for designing and optimizing its use in various chemical processes.

This lack of specific data prevents a detailed exploration into the emerging research directions, its role in responsive and stimuli-sensitive materials, its integration into advanced soft matter, and its sustainable chemistry considerations as requested. Constructing an article with detailed research findings and data tables solely on this compound is not feasible based on the current body of scientific publications.

Therefore, a comprehensive article that strictly adheres to the requested outline and focuses exclusively on this compound cannot be generated at this time. Further primary research would be required to elucidate the specific characteristics and potential applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.